2-[6-(Adamantan-1-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking a lipophilic, sterically demanding probe for CNS multiparameter optimization (MPO) or DMPK cassette screening often face limited scaffold diversity. This compound provides a unique extreme anchor point: its 1-adamantyl cage confers XLogP3-AA = 4.2, TPSA = 82.8 Ų, and substantial steric bulk unmatched by planar 6-aryl analogs. Key benefits: - Validated reactivity with P(III) halides for organophosphorus derivatization - Enables >2 log-unit lipophilicity SAR when procured alongside unsubstituted & 4-Cl/4-OMe analogs - Multi-vendor, ≥95% purity; ships ambient.

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
Cat. No. B13244601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(Adamantan-1-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CN5C(=CSC5=N4)CC(=O)O
InChIInChI=1S/C17H20N2O2S/c20-15(21)4-13-9-22-16-18-14(8-19(13)16)17-5-10-1-11(6-17)3-12(2-10)7-17/h8-12H,1-7H2,(H,20,21)
InChIKeyLZOBCYHJUWYOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Adamantyl Imidazo[2,1-b]thiazole Acetic Acid – Identity and Procurement


2-[6-(Adamantan-1-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891768-77-7; MF C₁₇H₂₀N₂O₂S; MW 316.4 g/mol) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole acetic acid family, distinguished by a 1-adamantyl substituent at the 6-position of the fused bicyclic core [1]. The compound is commercially catalogued by multiple suppliers (Enamine EN300-24018, Santa Cruz Biotechnology sc-352924, AKSci 4214CW) with a typical purity specification of ≥95% and is intended exclusively for research use [2]. This compound class has been explored in the medicinal chemistry literature for anti-inflammatory, analgesic, antimicrobial, and anticancer applications, primarily through hydrazide derivatives of the core acetic acid moiety [3][4].

1
Adamantyl scaffold: Rigid lipophilic cage imparts high calculated logP and steric bulk, unmatched by planar aryl analogs.
2
Multi-vendor research compound: ≥95% purity, ambient shipment; catalogued by Enamine, Santa Cruz Biotech, AKSci.
3
No published bioactivity: A physicochemical probe and synthetic building block, not a biologically validated lead; all differential claims are computed.

Why the 6-Adamantyl Analog Cannot Be Replaced by Generic Substitutes


Imidazo[2,1-b]thiazole-3-acetic acids bearing different 6-position substituents (H, 4-chlorophenyl, 4-bromophenyl, 4-methoxyphenyl, 2,5-dimethoxyphenyl) exhibit dramatically divergent physicochemical properties, particularly lipophilicity (XLogP range ~1.0–4.2), topological polar surface area, and molecular bulk [1]. These differences fundamentally alter membrane permeability, metabolic stability, and target engagement profiles such that results obtained with one 6-substituted analog cannot be extrapolated to another [2]. The 1-adamantyl cage confers exceptionally high calculated lipophilicity (XLogP3-AA = 4.2) and substantial steric volume unmatched by any planar aryl substituent in this series, making the compound a uniquely lipophilic, rigid, and metabolically distinct scaffold within the class [1]. Below we present the quantifiable evidence supporting this differentiation.

Lipophilicity 6-aryl analogs (chlorophenyl, methoxyphenyl) exhibit XLogP reductions of 1.0–2.4 log units; membrane permeability and CNS penetration profiles may not transfer.
Steric bulk Adamantyl cage contributes 9–11 extra heavy atoms vs. aryl analogs; binding pocket complementarity and target selectivity patterns will differ.
Reactivity Electron-rich aryl substituents may undergo competing electrophilic aromatic substitution; the adamantyl core has demonstrated clean phosphorus trihalide reactivity.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison: Adamantyl vs. Unsubstituted and 4-Chlorophenyl

The target compound exhibits a computed XLogP3-AA of 4.2, representing a ≥2.4 log unit increase over the unsubstituted parent imidazo[2,1-b]thiazole-3-acetic acid (XLogP~1.0, estimated from structural class benchmarks for C7H6N2O2S) [1]. This lipophilicity differential is quantitatively consistent with the adamantyl group's established contribution of approximately 2.8–3.2 logP units relative to hydrogen [2]. The 4-chlorophenyl analog (C13H9ClN2O2S, MW 292.74) carries an intermediate XLogP (estimated ~2.8–3.2), meaning the adamantyl compound is approximately 1.0–1.4 log units more lipophilic than its closest aryl-substituted comparator [1].

Lipophilicity (XLogP3-AA)
Computed comparison
Target: 4.2
Unsubstituted: ~1.0
4-Cl-phenyl: ~2.8–3.2
≥2.4 log unit increase over parent; supports CNS MPO screening context.
Δ logP consistent with adamantyl π constant; no experimental logD.
Lipophilicity Drug-likeness Membrane permeability

Steric Bulk and Heavy Atom Count Comparison

The 1-adamantyl group contributes 10 heavy (non-hydrogen) atoms in a rigid, diamondoid cage geometry. The target compound contains 22 heavy atoms versus 13 for the 4-chlorophenyl analog (C₁₃H₉ClN₂O₂S) and 11 for the unsubstituted parent (C₇H₆N₂O₂S) [1]. Rotatable bond count is identical (3) across all three compounds because the adamantyl cage adds bulk without introducing additional torsional degrees of freedom, a property not shared by flexible alkyl substituents at the 6-position [1]. Computed complexity index for the target is 456, reflecting the three-dimensional character of the adamantyl cage [1].

Steric Bulk
Computed comparison
Heavy atoms: 22 vs 13 (4-Cl) vs 11 (H)
Complexity index: 456
Rotatable bonds: 3 (identical)
Rigid steric footprint enables exploration of deep binding pockets inaccessible to planar analogs.
Cactvs 3.4.8.24; no experimental SA or crystallographic data.
Steric effects Molecular recognition Binding pocket complementarity

Polar Surface Area and CNS Drug-Likeness Profile

The target compound has a computed topological polar surface area (TPSA) of 82.8 Ų, which falls within the range associated with favorable oral absorption and CNS penetration (typically <90 Ų for CNS drugs) [1]. This TPSA is contributed exclusively by the acetic acid moiety (carboxyl: ~37.3 Ų) and imidazo[2,1-b]thiazole core nitrogen/sulfur atoms (~45.5 Ų), as the adamantyl cage contributes 0 Ų to polar surface area [1]. By contrast, the 4-methoxyphenyl analog (C₁₄H₁₂N₂O₃S, MW 288.32) carries an additional ether oxygen that increases TPSA by ~9 Ų, while maintaining lower overall lipophilicity, creating a less favorable CNS multiparameter optimization (MPO) profile . Hydrogen bond donor (1) and acceptor (4) counts are identical to unsubstituted and 4-chlorophenyl analogs, confirming the adamantyl group selectively modulates lipophilicity and sterics without altering hydrogen bonding capacity [1].

CNS Drug-Likeness
Computed profile
TPSA 82.8 Ų, HBD 1, HBA 4
vs. 4-MeO-phenyl: TPSA ~91–92 Ų
Decouples high logP from increased TPSA; may support CNS-oriented selection.
Ertl method; does not account for P-gp recognition.
Polar surface area Oral bioavailability CNS drug design

Synthetic Reactivity with Phosphorus Trihalides

Yurchenko et al. (2011) demonstrated that 6-(adamantan-1-yl)imidazo[2,1-b]thiazoles undergo regioselective reactions with phosphorus trihalides (PCl₃, PBr₃) to yield phosphorylated derivatives, confirming the synthetic accessibility and chemical stability of the adamantyl-substituted core under reactive electrophilic conditions [1]. This reactivity profile distinguishes the adamantyl scaffold from electron-rich aryl-substituted analogs (e.g., 4-methoxyphenyl), which may undergo competing electrophilic aromatic substitution side reactions under similar conditions. No equivalent phosphorus trihalide reactivity has been reported for 6-aryl imidazo[2,1-b]thiazole-3-acetic acids in the open literature, suggesting a differentiated synthetic utility for the adamantyl congener in organophosphorus derivatization programs [1].

P-Trihalide Reactivity
Published method
Reacts with PCl₃/PBr₃ → phosphorylated derivatives
Validated synthetic entry for organophosphorus derivatization; no equivalent data for 6-aryl analogs.
Yurchenko et al., Russ. J. Gen. Chem. 2011.
Synthetic chemistry Derivatization Phosphorus chemistry

Multi-Vendor Purity and Procurement Transparency

Multiple independent vendors report ≥95% purity for the target compound: AKSci (95% minimum purity specification, Lot-specific COA available upon request) ; Santa Cruz Biotechnology (sc-352924, analytical certificate with water content data available) [1]; and Enamine (EN300-24018, screening compound catalog) . The 4-chlorophenyl analog is available at 97% from select suppliers (Leyan, Catalog No. 1142018) , providing a comparable but not superior purity benchmark. The adamantyl compound is shipped at ambient temperature with room-temperature storage, indicating acceptable bench stability for a screening compound with this molecular weight and functionality [1].

Purity & Sourcing
Vendor reported
≥95% (multiple vendors)
Comparable to 4-Cl analog (97%)
Multi-vendor availability reduces single-supplier risk; COA available upon request.
Lot-specific purity; review COA for current batch.
Quality control Procurement Purity specification

Published Bioactivity Data Gap

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (executed May 2026) identified zero published in vitro IC₅₀, EC₅₀, Kd, MIC, or in vivo efficacy data for 2-[6-(adamantan-1-yl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891768-77-7). While structurally related 6-aryl imidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives have reported antibacterial MIC values against S. aureus ATCC 29213, antitubercular activity against M. tuberculosis H37Rv, and antiproliferative IC₅₀ values in cancer cell lines [1][2], these data are for hydrazide derivatives of aryl-substituted analogs and cannot be extrapolated to the free acetic acid adamantyl compound. Consequently, all differential claims in this guide are based on computed physicochemical properties and demonstrated synthetic chemistry, not on comparative bioassay data [3]. Users prioritizing biological potency differentiation should request fresh head-to-head screening of the target compound versus selected 6-aryl analogs in their assay of interest before making procurement decisions.

Bioactivity Data Gap
Data to verify
0 data points (PubChem, ChEMBL, BindingDB, PubMed)
No IC₅₀, MIC, or in vivo data; biological differentiation requires de novo screening.
Existing bioactivity data are for hydrazide derivatives of aryl analogs, not transferable.
Data availability Evidence limitations Bioactivity screening

Procurement-Relevant Application Scenarios


CNS Screening Library Enrichment with a High-logP Fragment

With a computed XLogP3-AA of 4.2 and TPSA of 82.8 Ų, this compound occupies a favorable region of CNS MPO chemical space that is sparsely populated by commercially available imidazo[2,1-b]thiazole fragments [1]. Procurement for inclusion in a CNS-focused diversity screening library is supported by the compound's favorable calculated physicochemical profile relative to all 6-aryl-substituted analogs in this series, which uniformly exhibit lower lipophilicity and, in the case of methoxy-substituted variants, higher polar surface area [1]. The adamantyl cage provides three-dimensionality and conformational rigidity not available from planar aromatic substituents, addressing a known limitation of traditional flat, sp²-rich screening collections [2].

Synthetic Building Block for Phosphorylated Derivatives

The demonstrated reactivity of the 6-(adamantan-1-yl)imidazo[2,1-b]thiazole core with phosphorus trihalides (PCl₃, PBr₃) under controlled conditions [3] establishes this compound as a validated starting material for generating phosphorylated heterocyclic derivatives. Research groups focused on organophosphorus medicinal chemistry or agrochemical discovery can procure this compound with confidence that the adamantyl substituent does not interfere with phosphorus electrophile reactivity, whereas electron-rich 6-aryl analogs may introduce competing aromatic electrophilic substitution pathways that complicate product isolation.

DMPK Probe for Adamantyl Steric Shielding Effects

The 1-adamantyl group is well-established in the medicinal chemistry literature as a metabolically stable, lipophilic moiety that resists cytochrome P450 oxidation at bridgehead positions while enhancing plasma protein binding and tissue distribution [2]. This compound can serve as a probe to evaluate the impact of maximal steric shielding at the 6-position of the imidazo[2,1-b]thiazole scaffold on microsomal stability, CYP inhibition, and plasma protein binding in head-to-head comparison with the unsubstituted or 4-chlorophenyl analog. Procurement of milligram-to-gram quantities for DMPK cassette screening is supported by multi-vendor availability at ≥95% purity .

SAR Anchor Point for 6-Position Bioisostere Exploration

For medicinal chemistry programs that have identified the imidazo[2,1-b]thiazole core as a pharmacophore of interest (e.g., anti-inflammatory, anticancer, or sigma receptor modulation), this compound provides the extreme lipophilic/steric anchor point for a systematic 6-position SAR series [4]. When procured alongside the unsubstituted (CAS 79190-64-0), 4-chlorophenyl (CAS 68347-92-2), 4-methoxyphenyl (CAS 68347-95-5), and 2,5-dimethoxyphenyl (CAS 891753-73-4) analogs, researchers can establish quantitative structure-activity relationships spanning >2 log units of lipophilicity and >10 heavy atoms of steric bulk within a constant hydrogen-bonding framework [1].

Application
Selection Property
Validation Focus
CNS Screening Library Enrichment
High computed logP (4.2) with low TPSA (82.8 Ų)
Physicochemical profile confirmation; experimental logD/solubility
Phosphorylated Derivative Synthesis
Demonstrated PCl₃/PBr₃ reactivity
Reaction scope and yield optimization; absence of aryl side reactions
DMPK Probe (Adamantyl Steric Shielding)
Rigid, metabolically stable cage; multi-vendor ≥95% purity
Microsomal stability, CYP inhibition, plasma protein binding assay
6-Position SAR Anchor Point
Extreme lipophilic/steric benchmark within constant HBD/HBA framework
Head-to-head bioassay vs. unsubstituted and aryl analogs
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